molecular formula C12H7N5O2S B11039867 2-(methylsulfanyl)-6H-chromeno[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6-one

2-(methylsulfanyl)-6H-chromeno[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6-one

Cat. No.: B11039867
M. Wt: 285.28 g/mol
InChI Key: AKQGNFPICWBNCQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines —a hybrid nucleus formed by fusing two pharmaceutically active moieties: triazole and thiadiazine. Its unique structure allows for specific interactions with various target receptors, making it a promising scaffold for drug design and development .

Preparation Methods

Synthetic Routes:: Several synthetic approaches exist for this compound. One method involves assembling C–NO2, gem-dinitro, and C–NH2 or N → O groups with a [1,2,4]triazolo[5,1-c][1,2,4]triazine-fused ring.

Reaction Conditions::

Chemical Reactions Analysis

This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions play a crucial role in shaping its behavior. Major products arising from these reactions contribute to its diverse pharmacological activities.

Scientific Research Applications

Pharmacological Activities::

    Anticancer: Potential as an anticancer agent.

    Antimicrobial: Exhibits antimicrobial properties.

    Analgesic and Anti-inflammatory: May have pain-relieving and anti-inflammatory effects.

    Antioxidant: Shows antioxidant activity.

    Antiviral: Could be effective against viruses.

    Enzyme Inhibitors: Acts as carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors.

    Antitubercular Agents: May combat tuberculosis.

Mechanism of Action

The precise mechanism by which this compound exerts its effects involves molecular targets and pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

    Similar Compounds: Other triazolothiadiazines, such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines, share structural features but differ in substituent arrangements. The uniqueness of our compound lies in its specific fusion pattern and bioactive profile.

Properties

Molecular Formula

C12H7N5O2S

Molecular Weight

285.28 g/mol

IUPAC Name

15-methylsulfanyl-8-oxa-11,12,14,16,17-pentazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one

InChI

InChI=1S/C12H7N5O2S/c1-20-12-13-11-15-14-8-9(17(11)16-12)6-4-2-3-5-7(6)19-10(8)18/h2-5H,1H3

InChI Key

AKQGNFPICWBNCQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C3=C(C(=O)OC4=CC=CC=C43)N=NC2=N1

Origin of Product

United States

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